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nitrophenyl)propanediamide

Cat. No.: B11823878

Get Quote

Introduction & Compound Rationale

N,N'-bis(2-nitrophenyl)propanediamide (CAS: 96331-35-0), also known as

-bis(2-nitrophenyl)malonamide, represents a privileged scaffold in medicinal chemistry due to
its unique electronic and structural properties. Unlike simple amides, this molecule features a
1,3-dicarbonyl core (malonamide) flanked by electron-withdrawing 2-nitrophenyl groups.

Key Pharmacophores

¢ Active Methylene Bridge: The central methylene (

) is flanked by two carbonyls and further activated by the distal nitro groups. This makes the
protons significantly acidic (pKa

10-11), allowing the molecule to act as a bidentate ligand for metalloenzymes (e.g., histone
deacetylases, metalloproteases).

 Intramolecular Hydrogen Bonding: The ortho-nitro groups can form stable 6-membered
pseudo-rings with the amide protons (
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). This "pre-organized" conformation enhances membrane permeability by masking polar
donors, a critical feature for intracellular targeting.

» Redox Potential: The nitro aromatic system is a known substrate for nitroreductases, making
this compound a candidate for hypoxia-activated cytotoxicity (bioreductive prodrugs) or
antimicrobial activity against anaerobes.

This Application Note outlines a standardized screening workflow to evaluate its potential as an
antimicrobial agent, cytotoxic effector, and metal chelator.

Preparation & Handling

Safety Warning: Nitroaromatics can be toxic and mutagenic. Handle with full PPE. Storage:
Store solid at -20°C, desiccated. Protect from light.

Stock Solution Protocol

Due to the planar aromatic rings and hydrogen bonding, aqueous solubility is negligible.

Weighing: Weigh 3.44 mg of powder (MW = 344.28 g/mol ).
e Solvation: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

» Vortexing: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 40°C for 5
minutes.

o Concentration: This yields a 10 mM Stock Solution.

o Quality Control: Verify clarity. If precipitation occurs upon dilution into media, reduce stock
concentration to 5 mM.

Module A: Antimicrobial Susceptibility Screening
(MIC)

Rationale: The malonamide scaffold has documented antibacterial efficacy, particularly when
complexed with transition metals in situ or by inhibiting bacterial metalloenzymes.

Experimental Design
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e Assay Type: Broth Microdilution (CLSI Standard M0O7).

e Target Organisms:S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC
27853).

e Readout: Resazurin (Alamar Blue) Fluorescence or OD600.

Step-by-Step Protocol

e Plate Preparation:

[¢]

Dispense 50 pL of Mueller-Hinton Broth (MHB) into columns 2—-12 of a 96-well clear flat-
bottom plate.

[¢]

Add 100 pL of 200 uM compound (diluted from stock in MHB) to column 1.

[¢]

Perform serial 2-fold dilution from column 1 to 10. Discard 50 pL from column 10.

[e]

Final Test Range: 100 uM to 0.19 uM.
o Controls:
o Column 11 (Growth Control): Bacteria + MHB + 1% DMSO (No drug).
o Column 12 (Sterility Control): MHB only.
o Positive Control: Ciprofloxacin (0.01-10 pg/mL) in a separate row.
 Inoculation:

o Prepare bacterial suspension at

CFU/mL.

o Add 50 pL inoculum to wells 1-11. Final volume = 100 pL. Final bacterial load =
CFU/mL.

e |ncubation: 16—20 hours at 37°C, aerobic.
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e Readout: Add 10 pL of 0.01% Resazurin. Incubate 1-2 hours.
o Pink: Viable (Growth).

o Blue: Non-viable (Inhibition).

Module B: Mammalian Cytotoxicity & Selectivity
(MTT)

Rationale: To determine the Selectivity Index (

). Alow SI (< 10) indicates general toxicity rather than specific antimicrobial action.

Experimental Design

e Cell Line: HEK293 (Kidney, epithelial) or HepG2 (Liver).

o Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol

e Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
e Treatment:

o Prepare compound in DMEM media (0.5% DMSO max).

o Treat cells with 8-point dose response (e.g., 100 uM

0.78 uM).

o Incubate for 48 hours at 37°C, 5% CO2.

o Development:
o Add 20 pL MTT (5 mg/mL in PBS). Incubate 3—4 hours.
o Aspirate media carefully.

o Solubilize Formazan crystals with 150 uL DMSO.
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e Quantification: Measure Absorbance at 570 nm (Reference 650 nm).

Module C: Mechanistic Profiling (Metal Chelation)

Rationale: The 1,3-dicarbonyl system is a potent chelator. Activity may depend on stripping
essential metals (Fe, Zn, Cu) from the biological environment.

UV-Vis Shift Assay

e Blank: Prepare 50 uM compound in Methanol/Water (1:1). Record UV spectrum (200-500
nm).

o Titration: Add stoichiometric equivalents (0.5 eq, 1.0 eq, 2.0 eq) of

or

e Observation:
o Bathochromic Shift (Red shift): Indicates metal coordination to the enolate oxygen.

o Interpretation: If MIC increases (potency drops) when media is supplemented with excess
Zn/Fe, the mechanism is likely metal starvation.

Data Analysis & Visualization
Quantitative Output

Summarize screening data using the following template:
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Parameter Formula / Definition Acceptance Criteria (Hit)

Lowest conc. preventing

MIC
visible growth
Conc. inhibiting 50% cell

50 metabolism (for antimicrobial hits)
$1 - \frac{3(\sigma_p +

Z-Factor \mu_p -\mu_n

\sigma_n){

Selectivity Index (SI)

Screening Workflow Diagram

The following diagram illustrates the decision logic for the screening campaign.
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Caption: Logic flow for filtering N,N'-bis(2-nitrophenyl)propanediamide from initial stock to
validated lead, prioritizing selectivity over raw potency.

Proposed Binding Mode

The structural hypothesis for bioactivity relies on the "Scorpion” conformation.
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Caption: Structural model showing intramolecular H-bond stabilization facilitating bidentate
metal chelation.

Troubleshooting & Optimization
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Issue Probable Cause Solution

o ) Limit final DMSO to 1-2%. Use
Hydrophobicity of bis-aryl

Precipitation in Media BSA (0.1%) as a carrier if
system ] )
compatible with assay.

. Use "Media Only" blanks with
Nitro compounds can be
Color Interference compound to subtract
yellow/orange
background absorbance.

Use cation-adjusted Mueller-
Hinton Broth (CAMHB) to

standardize
Variable MICs Metal content in media varies

and
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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